(2E)-N-(4-bromo-2,5-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-enamide
Overview
Description
(2E)-N-(4-bromo-2,5-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H15BrClNO3 and its molecular weight is 396.7 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-bromo-2,5-dimethoxyphenyl)-3-(4-chlorophenyl)acrylamide is 394.99238 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymerization and Material Science
N-(4-bromo-2,5-dimethoxyphenyl)-3-(4-chlorophenyl)acrylamide, due to its structural components, may find relevance in studies similar to those involving the synthesis of novel monomers for polymerization, such as N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, which serves as a new monomer for polymer reactions. The solid-liquid equilibrium information essential for product and process design in industrial applications highlights the potential of similar compounds in creating polymers with specific properties, including solubility in various solvent mixtures (Xinding Yao et al., 2010).
Antibacterial and Antimycotic Applications
Compounds structurally related to N-(4-bromo-2,5-dimethoxyphenyl)-3-(4-chlorophenyl)acrylamide might also find applications in developing antimicrobial agents. For instance, arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have been synthesized and tested for their antibacterial and antifungal activities, suggesting potential for similar compounds in contributing to the discovery of new antimicrobial substances (V. Baranovskyi et al., 2018).
Biochemical and Safety Studies
While directly focusing on acrylamide, research on its chemistry, biochemistry, and safety, such as the extensive work by Friedman (2003), provides a foundation for understanding the reactivity and potential health effects of structurally related acrylamides. These studies are crucial for evaluating the implications of using similar compounds in food, industrial processes, and potential exposure risks, emphasizing the importance of understanding both the beneficial applications and the safety profiles of these chemicals (M. Friedman, 2003).
Antipathogenic Properties
Thiourea derivatives, including those with halogenated phenyl groups, have been explored for their interaction with bacterial cells, demonstrating significant antipathogenic activity. This suggests that compounds like N-(4-bromo-2,5-dimethoxyphenyl)-3-(4-chlorophenyl)acrylamide could be investigated for similar bioactivities, potentially leading to the development of novel antimicrobial agents with specific properties against bacteria known for biofilm formation (Carmen Limban et al., 2011).
Properties
IUPAC Name |
(E)-N-(4-bromo-2,5-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO3/c1-22-15-10-14(16(23-2)9-13(15)18)20-17(21)8-5-11-3-6-12(19)7-4-11/h3-10H,1-2H3,(H,20,21)/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXYJMLRAKBWFP-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C=CC2=CC=C(C=C2)Cl)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1NC(=O)/C=C/C2=CC=C(C=C2)Cl)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.